3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole is a chemical compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of iodine atoms and a trimethylsilyl group in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole typically involves the iodination of carbazole derivatives. One common method includes the reaction of carbazole with iodine in the presence of an oxidizing agent such as potassium iodate. The trimethylsilyl group can be introduced through a silylation reaction using trimethylsilyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or lithium aluminum hydride can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of 3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The presence of iodine atoms and the trimethylsilyl group can influence its reactivity and binding affinity, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diiodo-9-ethylcarbazole
- 3,6-Diiodo-9-phenylcarbazole
- 3,6-Diiodo-9-perfluorooctyl ethyl carbazole
Uniqueness
3,6-Diiodo-9-(trimethylsilyl)-9H-carbazole is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group can enhance the compound’s solubility, stability, and reactivity, making it suitable for specific applications that other carbazole derivatives may not be able to achieve.
Properties
CAS No. |
92593-69-6 |
---|---|
Molecular Formula |
C15H15I2NSi |
Molecular Weight |
491.18 g/mol |
IUPAC Name |
(3,6-diiodocarbazol-9-yl)-trimethylsilane |
InChI |
InChI=1S/C15H15I2NSi/c1-19(2,3)18-14-6-4-10(16)8-12(14)13-9-11(17)5-7-15(13)18/h4-9H,1-3H3 |
InChI Key |
LOBUAMZLWUMKGT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.